molecular formula C17H13F6N3O3 B3485096 N-{2-[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}NICOTINAMIDE

N-{2-[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}NICOTINAMIDE

Cat. No.: B3485096
M. Wt: 421.29 g/mol
InChI Key: WVPBFFFRGHJTSW-UHFFFAOYSA-N
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Description

N-{2-[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}NICOTINAMIDE is a complex organic compound with a unique structure that includes a benzodioxole moiety, a hexafluoropropanyl group, and a nicotinamide fragment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}NICOTINAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. The final step involves the coupling of the intermediate with nicotinamide under specific reaction conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Pd-catalyzed coupling step and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}NICOTINAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{2-[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}NICOTINAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}NICOTINAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The hexafluoropropanyl group can enhance the compound’s stability and bioavailability, while the nicotinamide fragment can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}NICOTINAMIDE is unique due to the presence of the hexafluoropropanyl group, which imparts distinct chemical and physical properties. This makes it more stable and potentially more bioavailable compared to similar compounds .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-ylmethylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F6N3O3/c18-16(19,20)15(17(21,22)23,26-14(27)11-2-1-5-24-8-11)25-7-10-3-4-12-13(6-10)29-9-28-12/h1-6,8,25H,7,9H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPBFFFRGHJTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(C(F)(F)F)(C(F)(F)F)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{2-[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}NICOTINAMIDE
Reactant of Route 2
N-{2-[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}NICOTINAMIDE
Reactant of Route 3
Reactant of Route 3
N-{2-[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}NICOTINAMIDE
Reactant of Route 4
Reactant of Route 4
N-{2-[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}NICOTINAMIDE
Reactant of Route 5
Reactant of Route 5
N-{2-[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}NICOTINAMIDE
Reactant of Route 6
N-{2-[(1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}NICOTINAMIDE

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